molecular formula C6H14O11P2S B049375 Fructose 2-phosphorothioate 6-phosphate CAS No. 116482-98-5

Fructose 2-phosphorothioate 6-phosphate

Cat. No. B049375
M. Wt: 356.18 g/mol
InChI Key: NSYGQXFQNXGXRD-ZXXMMSQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fructose 2-phosphorothioate 6-phosphate (Fru-2,6-P2) is a key regulatory molecule in the glycolysis pathway. It is a potent activator of phosphofructokinase-1 (PFK-1), the enzyme that catalyzes the conversion of fructose-6-phosphate to fructose-1,6-bisphosphate. Fru-2,6-P2 is synthesized from fructose-6-phosphate by the bifunctional enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFKFB). Synthesis Method: The synthesis of Fru-2,6-P2 involves the phosphorylation of fructose-6-phosphate at the 2-position by PFKFB, followed by the substitution of the 6-OH group with a phosphorothioate group. The synthesis can be achieved through chemical or enzymatic methods. The chemical synthesis involves the use of phosphorothioate reagents, while the enzymatic synthesis utilizes recombinant PFKFB. Scientific Research Application: Fru-2,6-P2 has been extensively studied for its role in regulating glycolysis and glucose metabolism. It has also been implicated in various diseases, such as diabetes, cancer, and cardiovascular diseases. Fru-2,6-P2 has been used as a tool in scientific research to investigate the metabolic pathways involved in these diseases. It has also been used to study the effects of different drugs and compounds on glucose metabolism. Mechanism of Action: Fru-2,6-P2 activates PFK-1 by binding to its allosteric site, leading to an increase in the enzyme's affinity for fructose-6-phosphate. This results in an increase in the rate of glycolysis and ATP production. Fru-2,6-P2 also inhibits fructose-1,6-bisphosphatase, the enzyme that catalyzes the reverse reaction, leading to the accumulation of Fru-2,6-P2 and further activation of PFK-1. Biochemical and Physiological Effects: Fru-2,6-P2 plays a crucial role in regulating glucose metabolism and energy production. It has been shown to increase glucose uptake and utilization in various tissues, including skeletal muscle and adipose tissue. Fru-2,6-P2 has also been implicated in the regulation of insulin secretion and sensitivity. In addition, Fru-2,6-P2 has been shown to have anti-inflammatory and anti-apoptotic effects. Advantages and Limitations for Lab Experiments: Fru-2,6-P2 is a potent activator of PFK-1 and can be used to stimulate glycolysis in vitro. It is also a useful tool for investigating the metabolic pathways involved in various diseases. However, Fru-2,6-P2 is unstable and can be rapidly degraded by phosphatases in vivo and in vitro. It also requires careful handling and storage to maintain its stability and activity. Future Directions: There are several directions for future research on Fru-2,6-P2. One area of interest is the role of Fru-2,6-P2 in cancer metabolism. It has been shown that cancer cells have altered glucose metabolism, and targeting Fru-2,6-P2 may be a potential therapeutic strategy. Another area of interest is the development of stable analogs of Fru-2,6-P2 that can be used as therapeutic agents. Finally, further research is needed to elucidate the molecular mechanisms underlying the effects of Fru-2,6-P2 on glucose metabolism and insulin sensitivity.

properties

CAS RN

116482-98-5

Product Name

Fructose 2-phosphorothioate 6-phosphate

Molecular Formula

C6H14O11P2S

Molecular Weight

356.18 g/mol

IUPAC Name

[(2R,3S,4S,5S)-5-dihydroxyphosphinothioyloxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C6H14O11P2S/c7-2-6(17-19(13,14)20)5(9)4(8)3(16-6)1-15-18(10,11)12/h3-5,7-9H,1-2H2,(H2,10,11,12)(H2,13,14,20)/t3-,4-,5+,6+/m1/s1

InChI Key

NSYGQXFQNXGXRD-ZXXMMSQZSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)OP(=S)(O)O)O)O)OP(=O)(O)O

SMILES

C(C1C(C(C(O1)(CO)OP(=S)(O)O)O)O)OP(=O)(O)O

Canonical SMILES

C(C1C(C(C(O1)(CO)OP(=S)(O)O)O)O)OP(=O)(O)O

synonyms

fructose 2-phosphorothioate 6-phosphate
thio-Fru-2,6-P2

Origin of Product

United States

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